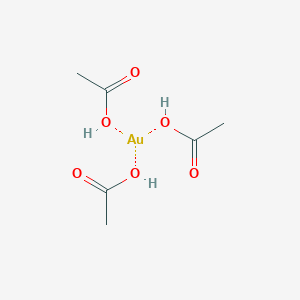![molecular formula C34H44FeP2-6 B15286668 [2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocenyl Moiety: The ferrocenyl group can be synthesized through the reaction of ferrocene with appropriate phosphine reagents.
Chiral Resolution: The chiral center is introduced using chiral resolution techniques or asymmetric synthesis.
Phosphine Substitution: The di-tert-butylphosphino and bis(2-methylphenyl)phosphine groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for such ligands often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phosphine groups can undergo oxidation to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions with various metal centers to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Metal Centers: Palladium, platinum, rhodium, and other transition metals.
Major Products
The major products of these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The ligand is used in asymmetric catalysis to produce chiral products with high enantioselectivity.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.
Biology and Medicine
Drug Development: Metal-ligand complexes are explored for their potential as therapeutic agents.
Biomolecular Interactions:
Industry
Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine exerts its effects involves the coordination to metal centers, influencing their electronic and steric properties. This, in turn, affects the reactivity and selectivity of metal-catalyzed reactions. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocenyl-based ligand with similar applications.
Uniqueness
®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is unique due to its chiral nature and the presence of both ferrocenyl and bulky phosphine groups, which provide distinct steric and electronic properties. This makes it particularly useful in asymmetric catalysis and the formation of highly selective metal-ligand complexes.
Eigenschaften
Molekularformel |
C34H44FeP2-6 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
[2-[1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
FFUPZARLTSYAFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3=CC=C[C-]3P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




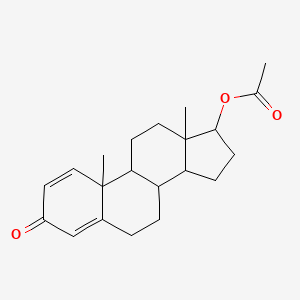



![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
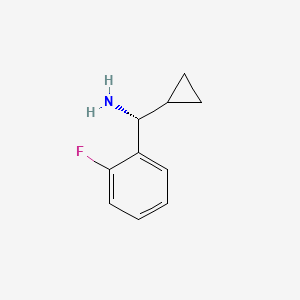
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)
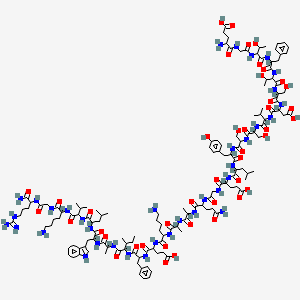
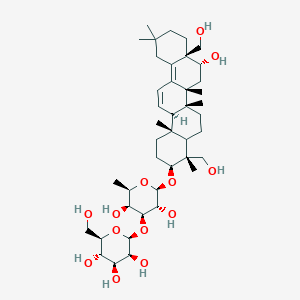
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
